3-Aminopentane-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-Aminopentane-d5 involves innovative approaches to form precursors of complex molecules. For instance, new syntheses have been described for compounds like 5-hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, which are considered putative precursors of the C5 and C3N units, respectively, of pyridoxine (vitamin B6) (Wolf et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds can exhibit various tautomers, as demonstrated by the synthesis and analysis of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino} ethyl)imino]pentan-2-one. Theoretical calculations and experimental techniques such as NMR, IR, MS, and X-ray diffraction have been employed to characterize these structures and their potential energy surfaces (Benjelloun et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 3-Aminopentane-d5 analogs can be explored through reactions such as aminoalkylation, which enables direct access to valuable 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane. This method tolerates a variety of functional groups and streamlines the synthesis of important building blocks (Hughes et al., 2019).

Scientific Research Applications

Biocatalytic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols, including those similar to 3-Aminopentane-d5, are valuable as biochemicals and pharmaceutical intermediates. Biocatalytic methods offer an environmentally friendly alternative to chemical synthesis for these compounds. An example is the rapid biocatalytic synthesis of (2S,3S)-2-aminopentane-1,3-diol using a multidisciplinary approach involving engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum. This method demonstrates the potential of biocatalysis in producing chiral aminodiols efficiently and sustainably (Smith et al., 2010).

Hydrogen-Bonded Networks

3-Aminopentane and its derivatives can be used to form complex hydrogen-bonded networks. Structures like 3-amino-1,2R,4S,5-tetraammoniopentane tetrachloride monohydrate and 1,2R,3,4S,5-pentaammoniopentane tetrachlorozincate trichloride monohydrate have been synthesized and analyzed for their intricate hydrogen-bonding patterns. These compounds illustrate the significant role of the primary linear polyammonium cations in hydrogen-bond formation and how these structures can influence the conformation of alkylammonium cations (Reiss et al., 2000).

Biofuel Production

Isomers of pentanol, which include compounds similar to 3-Aminopentane-d5, are being explored for their potential use as biofuels. These isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are natural by-products of microbial fermentations and can be synthesized through metabolic engineering of microbial strains. Although current production levels are not yet sufficient for industrial applications, this area holds promise for future advancements in biofuel production efficiency (Cann & Liao, 2009).

Analytical and Synthetic Chemistry

3-Aminopentane-d5 and its analogs are also crucial in analytical and synthetic chemistry. They are used in the synthesis of labeled analogues of impact odorants in foods and wines, enabling the quantitative determination of these compounds in various samples through techniques like stable isotope dilution assay. The versatility in the synthesis of these compounds allows for a broad application in analytical chemistry, contributing to the understanding and enhancement of food and wine quality (Kotseridis et al., 2000).

Safety And Hazards

properties

CAS RN |

1219802-43-3 |

|---|---|

Product Name |

3-Aminopentane-d5 |

Molecular Formula |

C₅H₈D₅N |

Molecular Weight |

92.19 |

synonyms |

3-Pentanamine; 1-Ethylpropylamine; 3-Pentylamine; NSC 165575; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

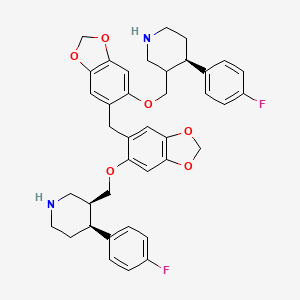

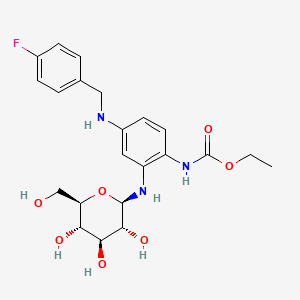

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)